Cytotoxicity Against A549 Lung Adenocarcinoma: Oplodiol vs. (–)-1β,4β,6α-Trihydroxy-eudesmane Head-to-Head Comparison
In a direct comparative cytotoxicity evaluation using the MTT assay, Oplodiol demonstrated an IC₅₀ of 25.5 μg/mL against the human lung adenocarcinoma A549 cell line. In the same study, the structurally related analog (–)-1β,4β,6α-trihydroxy-eudesmane—differing from Oplodiol by the addition of a hydroxyl group at the 6α position—exhibited an IC₅₀ of 15.0 μg/mL [1]. This represents a 1.7-fold higher cytotoxic potency for the trihydroxylated analog compared to Oplodiol.
| Evidence Dimension | Cytotoxicity (IC₅₀ against A549 cells) |
|---|---|
| Target Compound Data | 25.5 μg/mL |
| Comparator Or Baseline | (–)-1β,4β,6α-trihydroxy-eudesmane: 15.0 μg/mL |
| Quantified Difference | Oplodiol is 1.7-fold less potent (15.0 / 25.5 = 0.588; inverted ratio = 1.7) |
| Conditions | MTT assay; Human lung adenocarcinoma A549 cell line |
Why This Matters
This direct comparator data enables researchers selecting between co-isolated eudesmane sesquiterpenoids to make evidence-based potency trade-offs aligned with their specific experimental objectives.
- [1] Zhao J, Wu J, Yan FL. A new sesquiterpenoid from the rhizomes of Homalomena occulta. Natural Product Research. 2014;28(20):1669-1673. View Source
